N-allyl-5-(4-nitrophenyl)-2-furamide
Description
N-Allyl-5-(4-nitrophenyl)-2-furamide is a furan-based compound characterized by a 2-furamide core substituted with a 4-nitrophenyl group at the 5-position and an allyl group at the N-position. The nitro group (-NO₂) on the phenyl ring confers strong electron-withdrawing effects, influencing the compound’s electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
5-(4-nitrophenyl)-N-prop-2-enylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-2-9-15-14(17)13-8-7-12(20-13)10-3-5-11(6-4-10)16(18)19/h2-8H,1,9H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBSMQCLYMAFHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and their implications:
| Compound Name | Core Structure | Substituents | Key Properties/Bioactivities |
|---|---|---|---|
| N-Allyl-5-(4-nitrophenyl)-2-furamide | 2-Furamide | - N-Allyl - 5-(4-Nitrophenyl) |
High electron deficiency (due to -NO₂); potential antimicrobial activity |
| 5-(2-Chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide | 2-Furamide | - 2-Chlorophenyl - N-(2,4-Difluorophenyl) |
Enhanced neuroprotective activity; improved blood-brain barrier penetration |
| N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide | Acetamide | - 4-Methoxy - 5-Nitro |
pH-dependent stability; moderate antimicrobial activity |
| 5-(Benzylsulfamoyl)-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide | Benzamide | - Benzylsulfamoyl - 4-Chloro-2-fluorophenyl |
High binding affinity to kinase enzymes; antitumor potential |
| Ethyl 5-amino-4-(4-nitrophenyl)thiophene-3-carboxylate | Thiophene | - 4-Nitrophenyl - Ethyl ester |
Fluorescence properties; used in biosensing |
Key Observations:
Lipophilicity : The allyl group increases lipophilicity relative to methyl or methoxy groups, which may enhance membrane permeability but reduce aqueous solubility .
Bioactivity Trends: Nitro-substituted furan/benzamide derivatives generally exhibit stronger antimicrobial activity than non-nitro analogs, though with variable cytotoxicity .
Metabolic Stability and Reactivity
- N-Allyl Group : Compared to N-methyl or N-phenyl groups, the allyl substituent may resist oxidative metabolism due to conjugation effects, prolonging half-life .
- Nitro Group Stability: Under basic conditions (pH ~11), the 4-nitrophenyl group is stable, unlike boronic acid derivatives, which hydrolyze to 4-nitrophenol . This stability is critical for maintaining structural integrity in drug formulations.
Antimicrobial Activity:
- The target compound’s nitro group may disrupt microbial electron transport chains, similar to 1,3,4-thiadiazole derivatives . However, its activity against C. albicans is likely weaker than thiadiazoles due to the absence of sulfur heteroatoms .
- Compared to 5-(3-chloro-4-methoxyphenyl)-N-(4-phenoxyphenyl)-2-furamide, the nitro group may enhance Gram-negative (E. coli) targeting but reduce anti-inflammatory effects .
Antitumor Potential:
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